2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
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Overview
Description
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a benzamide moiety and a pyridine ring, contributes to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that thiourea derivatives, which this compound is a part of, have been used extensively in the pharmaceutical industry as potential therapeutic agents .
Mode of Action
The compound is characterized by the presence of internal hydrogen bonding, which makes it a rigid molecule . This rigidity could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds containing thiourea moieties have been reported to have antibacterial, anti-hiv, anticancer, antidepressant, antihyperlipidemic, antiallergic, antiparasitic, platelet antiaggregating, and antiproliferative activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
The compound shows antibacterial activity towards gram-positive and gram-negative bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in high yields. The compound is then purified through crystallization and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzamide or pyridine rings .
Scientific Research Applications
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide: Another related compound with a different alkyl chain length.
Uniqueness
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 5-methyl group on the pyridine ring enhances its ability to form stable complexes with metal ions and increases its antibacterial potency .
Properties
IUPAC Name |
2-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-7-8-13(16-9-10)17-15(20)18-14(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWSRRIPUBRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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